molecular formula C25H20ClNO5 B3140522 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate CAS No. 477890-05-4

4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate

Cat. No. B3140522
CAS RN: 477890-05-4
M. Wt: 449.9 g/mol
InChI Key: TTYVGDSSJWSNPR-UHFFFAOYSA-N
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Description

The compound “4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular formula C25H20ClNO5 . It is also known as “4-[3-methoxy-3-oxo-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propyl]phenyl 4-chlorobenzoate” and "2H-Isoindole-2-acetic acid, α-[[4-[(4-chlorobenzoyl)oxy]phenyl]methyl]-1,3-dihydro-1-oxo-, methyl ester" .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations has been conducted on similar compounds. For example, the molecular structure and spectroscopic data of a closely related compound were obtained using Density Functional Theory (DFT) calculations. This study focused on molecular parameters, intramolecular charge transfer, and biological effects based on molecular docking results (A. Viji et al., 2020).

Antibacterial Effects and Synthesis of Derivatives

Studies have reported the synthesis and characterization of derivatives of compounds structurally similar to the one . These studies often focus on evaluating their antibacterial activity. For example, synthesized compounds have shown bacteriostatic and bactericidal activity against various bacterial strains (A. Behrami & F. Dobroshi, 2019).

Development of Effective Synthesis Methods

Research has been conducted to develop effective synthesis methods for related compounds. These studies explore new methods, such as thermal heterocyclization, and focus on optimizing yields and exploring novel organic synthesis pathways (V. Tkachuk et al., 2020).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of similar compounds have been a focus of research. These studies involve characterizing new compounds using techniques like NMR and X-ray diffraction, providing insights into the molecular structure and potential applications of these compounds (Zhao et al., 2010).

properties

IUPAC Name

[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO5/c1-31-25(30)22(27-15-18-4-2-3-5-21(18)23(27)28)14-16-6-12-20(13-7-16)32-24(29)17-8-10-19(26)11-9-17/h2-13,22H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYVGDSSJWSNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121908
Record name Methyl α-[[4-[(4-chlorobenzoyl)oxy]phenyl]methyl]-1,3-dihydro-1-oxo-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477890-05-4
Record name Methyl α-[[4-[(4-chlorobenzoyl)oxy]phenyl]methyl]-1,3-dihydro-1-oxo-2H-isoindole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477890-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-[[4-[(4-chlorobenzoyl)oxy]phenyl]methyl]-1,3-dihydro-1-oxo-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate
Reactant of Route 3
Reactant of Route 3
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate
Reactant of Route 4
Reactant of Route 4
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate
Reactant of Route 5
Reactant of Route 5
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate
Reactant of Route 6
Reactant of Route 6
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate

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